molecular formula C22H18ClN3O2S2 B2810690 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 886952-84-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2810690
CAS No.: 886952-84-7
M. Wt: 455.98
InChI Key: BTKFKVVQXMNZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a novel synthetic compound belonging to the benzothiazole-acetamide class, designed for advanced medicinal chemistry and oncology research applications. This structurally complex molecule features a 1,3-benzothiazole core substituted with a chloro group at position 7 and a methoxy group at position 4, which is further functionalized with an acetamide scaffold modified with phenylthio and pyridin-3-ylmethyl groups . Compounds within the benzothiazole family have garnered significant attention in drug discovery due to their diverse biological activities, particularly their potent antitumor properties . The structural motifs present in this molecule—including the benzothiazole ring, chloro and methoxy substituents, and the pyridine methyl group—are recognized as privileged scaffolds in modern medicinal chemistry, often allowing for interaction with a wide range of biomolecular targets . Researchers investigating inhibitors of Histone Deacetylase (HDAC), a validated target for epigenetic therapy in cancer, may find this compound of particular interest, as structurally related benzothiazole derivatives have been explored for their HDAC inhibitory activity . The mechanism of action for such compounds typically involves the modulation of key cellular processes in malignant cells, potentially including the inhibition of enzymes critical for cancer cell proliferation and the induction of apoptosis (programmed cell death) . This product is intended for research applications exclusively and is not for diagnostic or therapeutic use. It is strictly prohibited to administer this compound to humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-28-18-10-9-17(23)21-20(18)25-22(30-21)26(13-15-6-5-11-24-12-15)19(27)14-29-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKFKVVQXMNZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the chloro and methoxy groups: The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: The acetamide linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Attachment of the phenylthio and pyridin-3-ylmethyl groups: These groups are introduced through nucleophilic substitution reactions, typically using thiophenol and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. The presence of the benzo[d]thiazole moiety is often associated with enhanced biological activity against various pathogens.
  • Anticancer Potential : Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. The thiazole and phenylthio groups are known to interact with cellular pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects : There is emerging evidence that compounds containing thiazole derivatives can provide neuroprotection, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these effects may be mediated.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1 Anticancer ActivityThis study demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, via apoptosis induction.
Study 2 NeuroprotectionResearch indicated that the compound protected neuronal cells from oxidative stress-induced damage, suggesting potential use in neurodegenerative disease therapies.
Study 3 Antimicrobial EfficacyIn vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting signal transduction pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound ID/Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Notes Reference
Target Compound Benzo[d]thiazole 7-Cl, 4-OCH₃; N-(pyridin-3-ylmethyl); 2-(phenylthio)acetamide ~470.98* Not reported Hypothesized MMP/VEGFR-2 inhibition
2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide () Thiazole 4-pyridin-3-yl; 2-(4-methoxyphenyl)acetamide ~355.43 Not reported Structural similarity in pyridyl and acetamide
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide (GB1) Benzo[d]thiazole + thiazolidine 4-Cl; 2,4-dioxothiazolidine with benzylidene ~459.93 279–295 HDAC8 inhibition (IC₅₀: 2.1 µM)
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (4a) Benzo[d]thiazole + thiazolidine 6-NO₂; 4-fluorobenzylidene on dioxothiazolidine 458.37 199–201 Anticancer (VEGFR-2 inhibition)
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4o) Benzo[d]thiazole + isoquinoline 4,6-diCl; phenyl-dihydroisoquinoline ~474.38 260.1 Not specified; high purity (HPLC: 94.8%)
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) () Thiazole 4-CH₃; 2-(m-tolyl)acetamide ~260.35 Not reported Antibacterial (MIC: 6.25–12.5 µg/mL)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The chlorine atom in the target compound (position 7) may enhance hydrophobic interactions in enzyme binding, as seen in GB1 (4-Cl), which showed potent HDAC8 inhibition . The phenylthio group is unique to the target compound. Analogous sulfur-containing derivatives (e.g., thioacetamides in ) demonstrated anti-inflammatory and analgesic activities, suggesting a possible role in modulating redox or enzyme active sites .

Pyridyl Substitutions: The pyridin-3-ylmethyl group in the target compound differs from pyridyl-thiazole hybrids (), which lack the benzothiazole core. Pyridyl moieties are known to enhance pharmacokinetic properties, such as blood-brain barrier penetration, in kinase inhibitors .

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C23H20ClN3O2SC_{23}H_{20}ClN_{3}O_{2}S with a molecular weight of approximately 431.94 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for its pharmacological properties, and a pyridine ring that may enhance its biological activity.

Research indicates that compounds similar to this compound often exert their effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Many benzothiazole derivatives have been shown to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation in cancer cells. This leads to cell cycle arrest and apoptosis.
  • Modulation of Apoptotic Pathways : The compound may activate caspase pathways, leading to programmed cell death in tumor cells.
  • Targeting Deubiquitylating Enzymes (DUBs) : Similar compounds have been identified as inhibitors of DUBs, which play crucial roles in regulating protein degradation and cellular signaling pathways associated with cancer progression .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.15Inhibition of tubulin polymerization
HeLa (Cervical)0.21Induction of apoptosis via caspase activation
MDA-MB-468 (Breast)0.33Disruption of microtubule dynamics

These findings suggest that this compound exhibits significant cytotoxicity against multiple cancer types, warranting further investigation into its therapeutic potential.

Case Studies

  • Study on A549 Cells : In a controlled experiment, treatment with the compound at concentrations ranging from 0.1 µM to 1 µM resulted in a dose-dependent reduction in cell viability, with an observed increase in apoptotic markers such as cleaved caspase-3 and PARP .
  • Combination Therapy : A study explored the effects of combining this compound with standard chemotherapeutics (e.g., cisplatin) on HeLa cells. The combination showed enhanced cytotoxic effects compared to either agent alone, suggesting a synergistic mechanism that could improve treatment outcomes in cervical cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzo[d]thiazole and pyridine precursors. Key steps include:

  • Substitution : Chlorination and methoxylation of the benzothiazole ring under alkaline conditions (e.g., KOH/ethanol at 60–80°C) .
  • Coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the benzothiazole amine and thioacetate intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    • Critical parameters include solvent choice (DMF for polar intermediates), temperature control to avoid side reactions, and stoichiometric ratios of reagents.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyridyl protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 486.08) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) monitor purity (>98%) and detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC50 values in kinase inhibition assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, buffer pH) or cellular models. Recommended approaches:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., ADP-Glo™ kinase assays) across multiple cell lines .
  • Structural Confirmation : Verify compound stability under assay conditions via LC-MS to rule out decomposition .
  • Dose-Response Curves : Use 10-point dilution series (0.1 nM–10 µM) to assess potency trends and Hill slopes .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the phenylthio and pyridinylmethyl substituents?

  • Methodological Answer :

  • Analog Synthesis : Replace phenylthio with methylthio or pyridinylmethyl with benzyl groups to assess steric/electronic effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses in target proteins (e.g., EGFR kinase) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models on a library of derivatives .

Q. How can researchers address challenges in achieving selective targeting of biological pathways (e.g., off-target effects in cancer cell viability assays)?

  • Methodological Answer :

  • Proteome Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinases .
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism, which may alter selectivity .
  • Pharmacophore Optimization : Introduce bulky substituents (e.g., tert-butyl) to restrict binding pocket access for non-target proteins .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data in heterogeneous cell populations?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC50 and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare means across dose groups to identify significant cytotoxicity thresholds (p < 0.05) .
  • Cluster Analysis : Group cell lines by response profiles using hierarchical clustering (Euclidean distance) .

Q. How should researchers design experiments to validate the compound’s mechanism of action in bacterial quorum sensing inhibition?

  • Methodological Answer :

  • Reporter Strains : Use GFP-tagged Pseudomonas aeruginosa (lasR-gfp) to quantify signal inhibition via fluorescence microscopy .
  • Time-Kill Assays : Monitor bacterial viability (CFU/mL) under sub-MIC concentrations to distinguish static vs. cidal effects .
  • Metabolomic Profiling : LC-MS/MS analysis of acyl-homoserine lactones (AHLs) to confirm pathway disruption .

Technical Challenges and Troubleshooting

Q. What are common pitfalls in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Scalability : Replace low-boiling solvents (e.g., DCM) with toluene or THF for safer distillation .
  • Exothermic Reactions : Use jacketed reactors with temperature control (<5°C) during chlorination steps .
  • Byproduct Management : Implement inline IR spectroscopy to monitor reaction progress and optimize quenching .

Q. How can low solubility in aqueous buffers be addressed for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use 10% DMSO/PEG-400 in PBS for intravenous administration .
  • Nanoparticle Formulation : Encapsulate with PLGA (50:50) via solvent evaporation to enhance bioavailability .
  • Salt Formation : Synthesize hydrochloride salts via HCl gas treatment to improve water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.